molecular formula C13H14F6N2 B1653131 5-(Trifluoromethyl)-2-[4-(trifluoromethyl)piperidin-1-yl]aniline CAS No. 175277-70-0

5-(Trifluoromethyl)-2-[4-(trifluoromethyl)piperidin-1-yl]aniline

Cat. No.: B1653131
CAS No.: 175277-70-0
M. Wt: 312.25 g/mol
InChI Key: QTBDURJFYHOORY-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)-2-[4-(trifluoromethyl)piperidin-1-yl]aniline is an organic compound characterized by the presence of trifluoromethyl groups and a piperidine ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and biological activity of the compound. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science .

Chemical Reactions Analysis

5-(Trifluoromethyl)-2-[4-(trifluoromethyl)piperidin-1-yl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The trifluoromethyl groups can participate in substitution reactions, where they are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. .

Scientific Research Applications

5-(Trifluoromethyl)-2-[4-(trifluoromethyl)piperidin-1-yl]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)-2-[4-(trifluoromethyl)piperidin-1-yl]aniline involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl groups can enhance the compound’s binding affinity to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

5-(Trifluoromethyl)-2-[4-(trifluoromethyl)piperidin-1-yl]aniline can be compared with other trifluoromethylated compounds, such as:

Properties

IUPAC Name

5-(trifluoromethyl)-2-[4-(trifluoromethyl)piperidin-1-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F6N2/c14-12(15,16)8-3-5-21(6-4-8)11-2-1-9(7-10(11)20)13(17,18)19/h1-2,7-8H,3-6,20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTBDURJFYHOORY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(F)(F)F)C2=C(C=C(C=C2)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10372609
Record name ZINC00126897
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175277-70-0
Record name ZINC00126897
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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